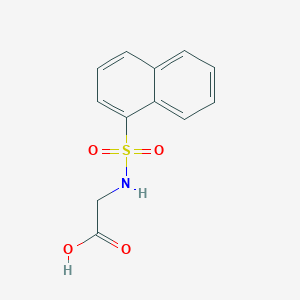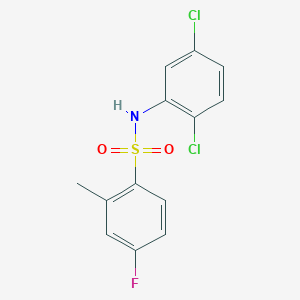![molecular formula C15H14F3NO4S B280892 2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TDM or TCB-2, is a synthetic chemical compound belonging to the class of phenethylamines. It was first synthesized in 2003 by a group of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Upon binding of TCB-2 to the receptor, a cascade of intracellular signaling events is triggered, leading to the activation of various downstream effectors, such as phospholipase C, protein kinase C, and mitogen-activated protein kinase. These signaling pathways are involved in the modulation of neuronal excitability, synaptic plasticity, and gene expression, which ultimately affect brain function and behavior.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT2A receptor by TCB-2 leads to a wide range of biochemical and physiological effects, such as the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the various behavioral and cognitive effects of TCB-2, such as altered perception, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCB-2 in scientific research include its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise manipulation of this receptor in vitro and in vivo. However, the limitations of TCB-2 include its relatively low solubility in water and its potential toxicity at high doses, which may limit its use in certain experimental paradigms.
Direcciones Futuras
The use of TCB-2 in scientific research is likely to continue in the future, as it remains a useful tool for investigating the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. Possible future directions include the development of more potent and selective 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neuropsychiatric disorders, and the development of novel therapeutic strategies targeting this receptor.
Métodos De Síntesis
The synthesis of TCB-2 involves several chemical reactions, including the coupling of 2,5-dimethoxybenzene with 3-(trifluoromethyl)aniline, followed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TCB-2 has been used extensively in scientific research to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological processes, such as perception, cognition, mood, and behavior. TCB-2 is also used as a reference compound to evaluate the potency and selectivity of other 5-HT2A receptor agonists and antagonists.
Propiedades
Fórmula molecular |
C15H14F3NO4S |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-6-7-13(23-2)14(9-12)24(20,21)19-11-5-3-4-10(8-11)15(16,17)18/h3-9,19H,1-2H3 |
Clave InChI |
JJOYYKVYKYFKTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)

![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)




![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)

